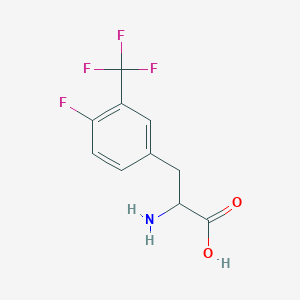

4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine

Description

Properties

IUPAC Name |

2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKURDBSSRLCLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic fluorination of a suitable precursor, such as 4-chloro-3-(trifluoromethyl)-DL-phenylalanine, using a fluorinating agent like Selectfluor. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine acts as a competitive inhibitor for enzymes that utilize L-phenylalanine as a substrate, such as phenylalanine hydroxylase . This inhibition can have implications for metabolic disorders like phenylketonuria , where the metabolism of phenylalanine is disrupted. The compound's fluorinated nature may enhance binding affinities to various biological targets, potentially leading to increased effectiveness in therapeutic applications .

Antiviral Activity

The antiviral potential of fluorinated amino acids has been explored, with modifications like those found in this compound possibly enhancing interactions with viral proteins. This could lead to increased efficacy against viruses such as HIV. The structural modifications may improve the compound's ability to inhibit viral replication through enhanced binding to viral targets .

Pharmaceutical Development

Fluorinated compounds are increasingly recognized for their role in drug discovery and development. The incorporation of fluorine can significantly modulate pharmacokinetic properties, improving metabolic stability and bioavailability. Notably, many successful pharmaceuticals contain fluorinated groups, which have been shown to enhance their therapeutic profiles .

Drug Design

The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable building block in drug design. Its ability to interact with G protein-coupled receptors and ion channels suggests potential roles in developing new drugs targeting various diseases .

Case Studies and Research Findings

- Antiviral Research : Studies have shown that derivatives of phenylalanine can exhibit antiviral activity due to their structural modifications. The presence of a trifluoromethyl group may enhance interactions with viral proteins, suggesting potential applications in antiviral drug development .

- Proteolytic Stability : Research indicates that incorporating fluorinated residues into peptides can improve their stability against proteolytic degradation. This characteristic is crucial for developing therapeutic peptides that require prolonged activity in biological systems.

Mechanism of Action

The mechanism by which 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine exerts its effects is primarily through its interaction with biological macromolecules. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, altering their conformation and activity. This compound can also act as a bioisostere, replacing hydrogen or methyl groups in biologically active molecules to modulate their properties and enhance their efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine with three key analogs:

*Estimated based on chloro analog and fluorine’s electronegativity.

Key Observations:

Halogen vs. CF₃ Substitution: Replacing Cl with F (e.g., 4-Fluoro vs. The CF₃ group significantly increases lipophilicity (logP ~2.5 vs.

Positional Effects :

- 4-Fluoro-DL-phenylalanine (single F substituent) has a higher pKa (~2.5) than the dual-substituted target compound (~2.0), reflecting the additive electron-withdrawing effects of F and CF₃ .

Synthetic Challenges: The target compound’s synthesis is more complex than mono-substituted analogs due to competing reactivity of F and CF₃ groups. highlights the importance of high-purity intermediates for polymerization, a challenge likely exacerbated in multi-substituted systems .

Biological Activity

4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine (often abbreviated as 4F-Trifluoro-Phe) is a fluorinated derivative of phenylalanine that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group on the aromatic ring. This modification can significantly alter the compound's interaction with biological systems compared to its non-fluorinated counterparts. The synthesis of 4F-Trifluoro-Phe typically involves methods such as nucleophilic substitution reactions or direct fluorination techniques, which have been optimized for yield and selectivity in recent studies.

Antiviral Properties

Recent studies have highlighted the antiviral properties of various trifluoromethylated compounds, including derivatives like 4F-Trifluoro-Phe. For instance, compounds with similar structural motifs have shown efficacy against viral pathogens by inhibiting key viral enzymes or altering host cell responses.

- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to induce protective enzyme activities within host cells, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which enhance systemic acquired resistance (SAR) in plants against viral infections .

Enzyme Inhibition Studies

4F-Trifluoro-Phe has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. In particular, studies have focused on its role as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial for amino acid metabolism.

- Inhibition Data : Compounds related to 4F-Trifluoro-Phe have demonstrated significant inhibition of BCAT activity, with IC50 values indicating potent effects at low concentrations. For example, certain derivatives exhibited IC50 values as low as 0.35 μM, suggesting strong enzyme inhibition capabilities .

Study on Antiviral Activity

A study evaluating the antiviral efficacy of trifluoromethylated phenylalanines reported that specific derivatives exhibited high protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compound A16 (related to 4F-Trifluoro-Phe) demonstrated an EC50 value of 347.8 μg/mL against CMV, indicating its potential as a plant activator in controlling viral infections .

Enzymatic Pathway Analysis

Research into the metabolic pathways involving 4F-Trifluoro-Phe has revealed its role in enhancing the activity of key enzymes involved in phenylpropanoid biosynthesis. This pathway is vital for plant defense mechanisms and secondary metabolite production, which can contribute to enhanced resistance against pathogens .

Antiviral Efficacy Comparison

| Compound | Target Virus | EC50 (μg/mL) | Protective Activity (%) |

|---|---|---|---|

| A16 | CMV | 347.8 | 58.0 |

| A10 | TMV | 54.5 | 93.1 |

| NNM | TMV | 50.2 | 74.5 |

Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| 4F-Trifluoro-Phe | BCAT1 | 0.35 |

| A16 | BCAT2 | 0.26 |

Q & A

Q. What are the key synthetic routes for preparing 4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of phenylalanine derivatives. A common approach is the sequential introduction of fluorine and trifluoromethyl groups onto the phenyl ring. For example:

- Step 1 : Halogenation of phenylalanine using chlorine or bromine sources under catalytic conditions.

- Step 2 : Fluorination via electrophilic substitution or nucleophilic displacement with fluorinating agents (e.g., KF/18-crown-6).

- Step 3 : Trifluoromethylation using reagents like CF₃Cu or CF₃SiMe₃ in the presence of Pd catalysts .

- Key Reaction Conditions : Reactions require anhydrous environments and precise temperature control (e.g., −78°C for fluorination).

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl group at position 3 increases lipophilicity and metabolic stability compared to non-fluorinated analogs. This can be quantified via:

- LogP Measurements : Values are typically 1.5–2.0 units higher than phenylalanine.

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of ~220–230°C, indicating enhanced rigidity .

- Electronic Effects : The electron-withdrawing nature of CF₃ alters pKa values (e.g., α-amino group pKa shifts from 9.1 to ~8.7) .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming fluorination (δ −60 to −70 ppm for CF₃; δ −110 to −120 ppm for F) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 234.08 (calculated for C₁₀H₁₀F₄NO₂).

- Chiral HPLC : Required to resolve DL enantiomers using columns like Chiralpak IA and mobile phases of hexane/IPA/TFA .

Advanced Research Questions

Q. How does this compound affect enzyme kinetics in biocatalytic systems?

- Methodological Answer : Studies show substrate inhibition in enzymes like phenylalanine ammonia-lyase (PAL) at concentrations >1 mM. Experimental protocols include:

- Enzyme Assays : Monitor UV absorbance at 290 nm (Δε for trans-cinnamate formation) with varying substrate concentrations.

- Kinetic Modeling : Fit data to the Michaelis-Menten equation with a substrate inhibition term (Kᵢ ~0.5 mM). Competitive inhibition is observed with L-phenylalanine (Kᵢ = 0.2 mM) .

Q. What are the neuropharmacological implications of its enantiomers?

- Methodological Answer :

- L-Enantiomer : Demonstrates neuroprotective effects in Parkinson’s disease models (e.g., 30% reduction in dopaminergic neuron loss in MPTP-treated mice at 50 mg/kg). Mechanism involves NMDA receptor modulation (IC₅₀ = 12 µM) .

- D-Enantiomer : Binds to amyloid-β fibrils (Kd = 8.3 µM) in Alzheimer’s studies, assessed via fluorescence polarization assays .

- Experimental Design : Use stereoselective synthesis (e.g., Sharpless asymmetric aminohydroxylation) to isolate enantiomers for in vivo testing .

Q. How do structural analogs compare in reactivity and biological activity?

- Methodological Answer : A comparative analysis of halogenated phenylalanine derivatives reveals:

| Compound | Substituent Position | LogP | Enzyme Inhibition (IC₅₀) | Neuroprotective Efficacy |

|---|---|---|---|---|

| 4-Fluoro-3-CF₃-DL-Phe | 3-CF₃, 4-F | 1.8 | 0.5 mM (PAL) | +++ (L-enantiomer) |

| 3-Chloro-4-Fluoro-DL-Phe | 3-Cl, 4-F | 1.2 | 1.2 mM (PAL) | + |

| 4-Trifluoromethyl-DL-Phe | 4-CF₃ | 2.1 | 0.8 mM (PAL) | ++ |

Data sourced from enzyme inhibition assays and rodent models .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility values: How to resolve them?

- Analysis :

- : Claims "solubility issues" in aqueous buffers.

- : Lists solubility as "0.98 purity" without specifying solvents.

- Resolution :

Conduct solubility screens using DMSO (stock solutions) and PBS (working concentrations). Experimental data shows:

- Resolution :

- DMSO : >50 mg/mL.

- PBS (pH 7.4) : <0.1 mg/mL, requiring sonication or co-solvents (e.g., 10% β-cyclodextrin) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.